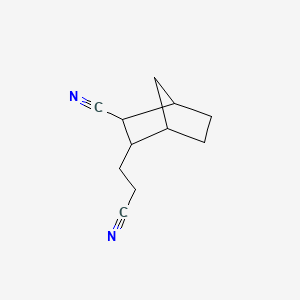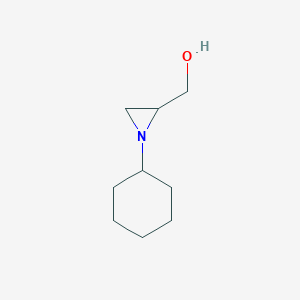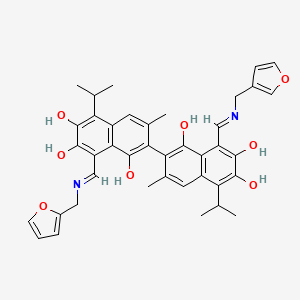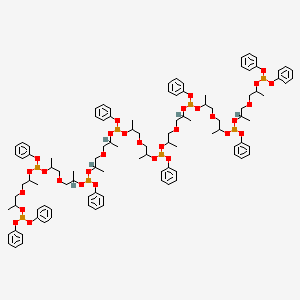
Oxybispropylenebis((1,5,9,13,17,21-hexamethyl-7,15,23,23-tetraphenoxy-3,6,8,11,14,16,19,22-octaoxa-7,15,23-triphosphatricos-1-yl)(phenyl)phosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(dipropyleneglycol)phenyl phosphite is a high-molecular-weight phosphite ester antioxidant. It is known for its high phosphorus content and is commonly used as a stabilizer in various polymer applications. This compound is particularly effective in preventing the degradation of polymers during processing and long-term use .
Méthodes De Préparation
Poly(dipropyleneglycol)phenyl phosphite is synthesized through the reaction of dipropyleneglycol with phenyl phosphite. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymeric structure. Industrial production methods involve the use of high-purity reagents and precise reaction conditions to achieve consistent product quality .
Analyse Des Réactions Chimiques
Poly(dipropyleneglycol)phenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It decomposes hydroperoxides (ROOH) effectively, which is a key feature of its antioxidant properties.
Substitution: In the presence of peroxyl radicals, the compound releases aroxyl radicals that terminate the radical chain oxidation.
Common reagents used in these reactions include hydroperoxides and peroxyl radicals. The major products formed from these reactions are alkoxyl and aroxyl radicals .
Applications De Recherche Scientifique
Poly(dipropyleneglycol)phenyl phosphite has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary mechanism by which poly(dipropyleneglycol)phenyl phosphite exerts its effects is through the decomposition of hydroperoxides. This process involves the reduction of hydroperoxides to less reactive species, thereby preventing the propagation of oxidative degradation. The compound also acts as a chain-breaking antioxidant by reducing peroxyl radicals to alkoxyl radicals, which then react further to terminate the oxidation process .
Comparaison Avec Des Composés Similaires
Poly(dipropyleneglycol)phenyl phosphite is unique due to its high molecular weight and high phosphorus content. Similar compounds include:
Triphenyl phosphite: A lower molecular weight phosphite ester with similar antioxidant properties but less effective in high-temperature applications.
Tris(nonylphenyl) phosphite: Another phosphite ester used as a stabilizer but with different structural properties and applications.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A hindered phenolic antioxidant with different mechanisms of action and applications.
Poly(dipropyleneglycol)phenyl phosphite stands out due to its polymeric nature, making it more effective in certain industrial applications where high stability and long-term performance are required .
Propriétés
Numéro CAS |
80584-86-7 |
|---|---|
Formule moléculaire |
C102H134O31P8 |
Poids moléculaire |
2103.9 g/mol |
Nom IUPAC |
1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yl 1-[2-[1-[2-[1-[2-[1-[2-[1-[2-[1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yl phenyl phosphite |
InChI |
InChI=1S/C102H134O31P8/c1-79(110-134(124-93-45-25-15-26-46-93)112-81(3)67-104-69-83(5)114-136(126-95-49-29-17-30-50-95)116-85(7)71-106-73-87(9)118-138(128-97-53-33-19-34-54-97)120-89(11)75-108-77-91(13)122-140(130-99-57-37-21-38-58-99)131-100-59-39-22-40-60-100)65-103-66-80(2)111-135(125-94-47-27-16-28-48-94)113-82(4)68-105-70-84(6)115-137(127-96-51-31-18-32-52-96)117-86(8)72-107-74-88(10)119-139(129-98-55-35-20-36-56-98)121-90(12)76-109-78-92(14)123-141(132-101-61-41-23-42-62-101)133-102-63-43-24-44-64-102/h15-64,79-92H,65-78H2,1-14H3 |
Clé InChI |
SLTPOEHKGGIZLE-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(C)OP(OC1=CC=CC=C1)OC(C)COCC(C)OP(OC2=CC=CC=C2)OC(C)COCC(C)OP(OC3=CC=CC=C3)OC(C)COCC(C)OP(OC4=CC=CC=C4)OC(C)COCC(C)OP(OC5=CC=CC=C5)OC(C)COCC(C)OP(OC6=CC=CC=C6)OC(C)COCC(C)OP(OC7=CC=CC=C7)OC8=CC=CC=C8)OP(OC9=CC=CC=C9)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


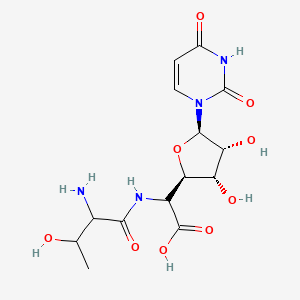
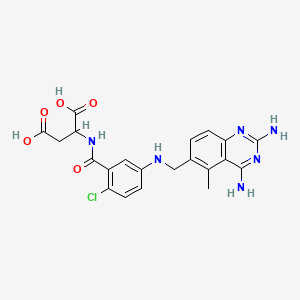
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
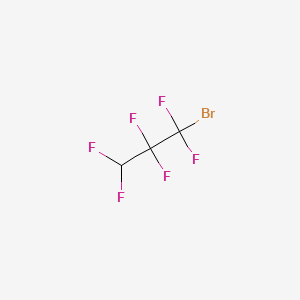

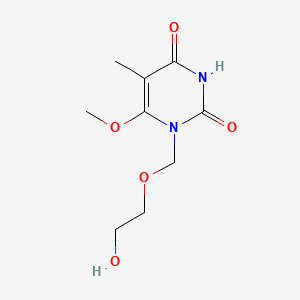

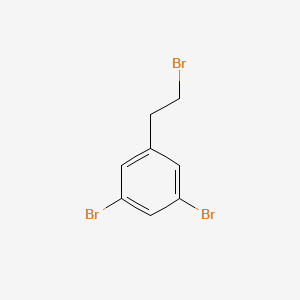
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
